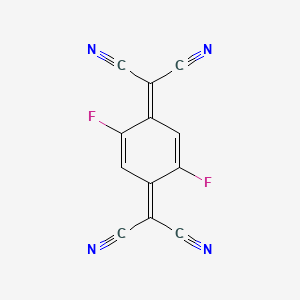
1,3-Adamantanedicarbonyl chloride
Descripción general
Descripción
1,3-Adamantanedicarbonyl chloride, also known as adamantane-1,3-dicarbonyl chloride, is a chemical compound with the molecular formula C12H14Cl2O2 . It has a molecular weight of 261.14 g/mol . It is used as an intermediate in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of an adamantane-based compound has been described in a study . The study outlines a clipping methodology where a kinetically stable pseudorotaxane was first synthesized. This pseudorotaxane was constituted by a removable tetraalkylfumaramide thread and the desired macrocycle. A subsequent thermal dethreading yielded the adamantane-based macrocycle . Another study describes the preparation of a compound from this compound (ADC) and 4,40-(hexafluoroisopropylidene)bis(o-aminophenol) (6FAP) in the presence of lithium chloride in N-methyl pyrrolidinone (NMP) at 0 C for 12h .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The average mass is 261.144 Da and the monoisotopic mass is 260.037079 Da .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is used as an intermediate in the synthesis of various chemical compounds .
Physical And Chemical Properties Analysis
This compound has a melting point of 89-90 °C and a density of 1.441 .
Aplicaciones Científicas De Investigación
High-Temperature Polyaryleneetherketone Synthesis
1,3-Adamantanedicarbonyl chloride is utilized in the synthesis of high-temperature polyaryleneetherketone triphenylphosphine oxides. These polymers, incorporating adamantane structural units, show potential applications for space thermal control coatings due to their high thermal stability and transparency to spectral radiation in specific ranges (Dang et al., 2004).
Molecular Structure Analysis in Chemistry
This compound plays a role in the synthesis and structural analysis of certain thioureas, such as 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas. Its involvement is crucial for understanding the vibrational spectra and molecular structure of these compounds (Saeed et al., 2017).
Development of Semi-Alicyclic Poly(benzoxazole)
This compound is used in the development of photosensitive semi-alicyclic poly(benzoxazole), which has potential applications in fields requiring materials with high transparency and low dielectric constants (Fukukawa et al., 2004).
Synthesis of Adamantane-Naphthyl Thiourea Conjugate
It aids in synthesizing compounds like 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea, which are explored for DNA binding, urease enzyme inhibition, and potential anticancer activities (Arshad et al., 2021).
Facilitating the Synthesis of Aromatic Polyesters
This compound is instrumental in synthesizing aromatic polyesters with excellent solubility and transparency, indicating potential for diverse applications in material science (Maeyama et al., 2008).
Exploration in Solvent Dynamics and Hydration
It's used to understand solvent distributions and orientations in hydration studies, providing valuable insights into molecular interactions in aqueous solutions (Ohisa et al., 2011).
Antibacterial Activity Studies
Studies involving indium(III) complexes with adamantane-ring containing Schiff bases, where this compound plays a role, contribute to understanding the antibacterial activities against various bacterial strains (Jin et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
adamantane-1,3-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRUZYNPJUZODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30411862 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29713-15-3 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-adamantanedicarbonyl chloride contribute to the properties of the resulting polymers?
A: this compound serves as a key building block in the synthesis of poly(o-hydroxy amide)s (PAHAs) [, ]. The rigid, bulky structure of the adamantane moiety introduced by this compound contributes to several desirable properties in the final polymers, including:
- High glass transition temperatures (Tg): The rigid adamantane unit restricts chain mobility, leading to higher Tg values [].
- Good thermal stability: Polymers incorporating adamantane units often exhibit enhanced thermal stability, making them suitable for high-temperature applications [].
- Low dielectric constants: The bulky, non-polar nature of the adamantane group can disrupt close packing of polymer chains, leading to lower dielectric constants, a valuable property for applications in microelectronics [, ].
Q2: What is the role of this compound in the synthesis of semi-alicyclic polybenzoxazoles (PABOs)?
A: this compound reacts with 4,4′-(hexafluoroisopropylidene)bis(o-aminophenol) (6FAP) to form a poly(o-hydroxy amide) (PAHA) precursor [, ]. This PAHA, containing adamantyl units, can be thermally converted to the corresponding semi-alicyclic polybenzoxazole (PABO) [, ]. The incorporation of the adamantane structure through the use of this compound contributes to the PABO's high thermal stability (Td5 = 520 °C under N2) and excellent transparency in the visible and UV regions [].
Q3: Can you provide details on the reaction of this compound with other monomers mentioned in the articles?
A: Besides reacting with 6FAP, this compound is also utilized in the synthesis of novel dihydroxy monomers for polyaryleneetherketone triphenylphosphine oxides []. It reacts with anisole via Friedel-Crafts acylation, followed by demethylation, to produce 1,3-bis(4-hydroxybenzoyl)adamantane []. This monomer then undergoes polymerization with 4,4'-difluorotriphenylphosphine oxide, resulting in polymers with high glass transition temperatures and good thermooxidative stability [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)
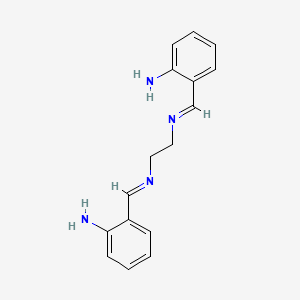

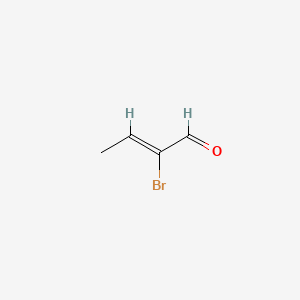



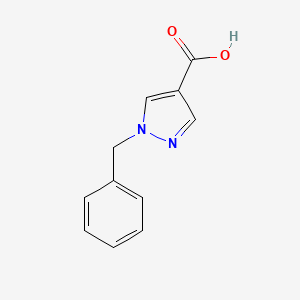


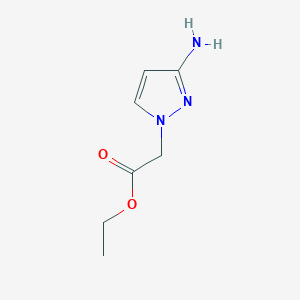
![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
